9-Amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one
CAS No.:
Cat. No.: VC17717498
Molecular Formula: C7H12N4O
Molecular Weight: 168.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N4O |
|---|---|
| Molecular Weight | 168.20 g/mol |
| IUPAC Name | 9-amino-2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepin-3-one |
| Standard InChI | InChI=1S/C7H12N4O/c8-5-3-1-2-4-11-6(5)9-10-7(11)12/h5H,1-4,8H2,(H,10,12) |
| Standard InChI Key | LPBAXEROBBEYHX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN2C(=NNC2=O)C(C1)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
9-Amino-2H,3H,5H,6H,7H,8H,9H- triazolo[4,3-a]azepin-3-one (molecular formula: C₇H₁₂N₄O; molecular weight: 168.20 g/mol) is a bicyclic compound combining a seven-membered azepine ring fused with a triazole moiety. The IUPAC name, 9-amino-2,5,6,7,8,9-hexahydro- triazolo[4,3-a]azepin-3-one, reflects its saturation pattern and functional groups. Key structural identifiers include the Canonical SMILES (C1CCN2C(=NNC2=O)C(C1)N) and InChIKey (LPBAXEROBBEYHX-UHFFFAOYSA-N).
Table 1: Molecular Properties
Synthesis and Preparation
Synthetic Routes
The synthesis of 9-Amino-2H,3H,5H,6H,7H,8H,9H- triazolo[4,3-a]azepin-3-one typically involves cyclization strategies to construct the fused triazolo-azepine framework. While detailed protocols are proprietary, analogous methods for related triazoloazepines suggest the use of:
-
Ring-Closing Metathesis: To form the azepine ring from diene precursors .
-
Condensation Reactions: Between hydrazine derivatives and carbonyl-containing intermediates to establish the triazole ring.
-
Functional Group Modifications: Introduction of the amino group via reductive amination or nucleophilic substitution .
Challenges in Synthesis
Key challenges include controlling regioselectivity during triazole formation and maintaining stereochemical integrity in the azepine ring. Patents disclose optimized conditions using catalysts such as palladium complexes to enhance yield and purity .
Pharmacological and Biological Activities
NMDA Receptor Antagonism
Patent literature identifies structurally related triazolo-azepines as NR2B-selective NMDA receptor antagonists, implicating potential utility in neurological disorders . While direct data for this compound is limited, its triazole moiety likely engages in hydrogen bonding with glutamate-binding domains, modulating receptor activity .
Central Nervous System (CNS) Applications
The compound’s ability to cross the blood-brain barrier (predicted logP: 1.2) suggests applicability in:
Future Directions
Structural Optimization
-
Bioisosteric Replacements: Substituting the amino group with fluorinated analogs to enhance metabolic stability .
-
Prodrug Development: Masking polar functionalities to improve oral bioavailability .
Target Validation Studies
Ongoing efforts aim to elucidate interactions with non-NMDA targets, including serotonin receptors and ion channels, using computational docking and high-throughput screening .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume